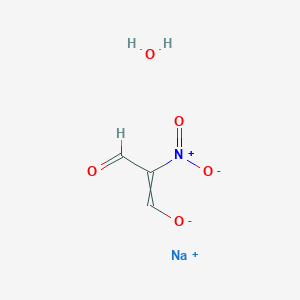
2-Amino-N-(1,3-Thiazol-2-yl)pentanamid-Dihydrochlorid
Übersicht
Beschreibung
“2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride” is a chemical compound with the CAS Number: 1423023-92-0 . It has a molecular weight of 272.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N3OS.2ClH/c1-2-3-6(9)7(12)11-8-10-4-5-13-8;;/h4-6H,2-3,9H2,1H3,(H,10,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 272.2 .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Thiazolderivate wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Sie haben sich als vielversprechend erwiesen, den Blutdruck zu senken und Infektionen zu behandeln, wobei einige Derivate nachweislich bakterielle Krankheitserreger hemmen . Darüber hinaus haben bestimmte Thiazolverbindungen eine zytotoxische Aktivität an menschlichen Tumorzelllinien gezeigt, was auf ihr Potenzial als Antitumormittel hindeutet .
Antidiabetische Mittel
Neuartige Biheterocyclen, die Thiazolstrukturen enthalten, wurden synthetisiert und auf ihre antidiabetischen Eigenschaften untersucht. Diese Verbindungen könnten als wertvolle Mittel zur Behandlung von Diabetes dienen .
Entzündungshemmende Wirkung
Einige Thiazolderivate haben eine gute COX-2-Hemmwirkung gezeigt, die mit selektiven COX-2-Hemmern wie Celecoxib vergleichbar ist, was auf ihre Verwendung als entzündungshemmende Medikamente hindeutet .
Antifungal-Aktivität
Thiazolverbindungen wurden synthetisiert und auf ihre antifungale Aktivität untersucht, was auf ihre potenzielle Verwendung bei der Behandlung von Pilzinfektionen hindeutet .
Entwicklung neuer Therapeutika
Thiazolderivate werden wegen ihres therapeutischen Potenzials entwickelt. Studien umfassen die Synthese neuer Derivate und die Analyse ihrer Struktur mit Methoden wie Röntgenbeugung, um ihre Interaktionen und Wirksamkeit zu verstehen .
Safety and Hazards
Wirkmechanismus
Target of Action
Thiazole derivatives have been associated with diverse biological activities , suggesting that the compound may interact with multiple targets.
Mode of Action
Thiazole derivatives have been known to exhibit significant analgesic and anti-inflammatory activities , which suggests that this compound may interact with its targets to modulate these biological responses.
Biochemical Pathways
Given the reported biological activities of thiazole derivatives , it can be inferred that the compound may influence pathways related to pain perception and inflammation.
Result of Action
Thiazole derivatives have been associated with analgesic and anti-inflammatory effects , suggesting that this compound may exert similar effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions between 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride and biomolecules are often mediated through binding to active sites or allosteric sites, leading to conformational changes that affect the activity of the target molecules .
Cellular Effects
The effects of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride can modulate the expression of genes involved in critical cellular processes, thereby affecting the overall cellular phenotype .
Molecular Mechanism
The molecular mechanism of action of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride may activate a receptor by binding to its ligand-binding domain, triggering downstream signaling events. These interactions can result in changes in gene expression, protein activity, and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or systemic toxicity. Understanding the dosage-dependent effects of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride is crucial for determining its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. Additionally, 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride can influence the activity of metabolic enzymes, thereby altering the levels of key metabolites and affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution to target sites. The localization and accumulation of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride within cells can influence its activity and function, as well as its potential therapeutic effects .
Subcellular Localization
The subcellular localization of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride can affect its interactions with biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
2-amino-N-(1,3-thiazol-2-yl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS.2ClH/c1-2-3-6(9)7(12)11-8-10-4-5-13-8;;/h4-6H,2-3,9H2,1H3,(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYRKKLFBBENCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=NC=CS1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1378555.png)

![2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B1378560.png)
![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)
